molecular formula C20H17N3O4 B332549 N~9~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-9H-XANTHENE-9-CARBOXAMIDE

N~9~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B332549
M. Wt: 363.4 g/mol
InChI Key: SGIASCCTFOWOLZ-UHFFFAOYSA-N
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Description

N~9~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-9H-XANTHENE-9-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethyluracil with xanthene-9-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~9~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the xanthene or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~9~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-9H-XANTHENE-9-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which N9-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-9H-XANTHENE-9-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, its potential anti-cancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,5-dimethoxybenzamide
  • N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide

Uniqueness

N~9~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-9H-XANTHENE-9-CARBOXAMIDE is unique due to the presence of both pyrimidine and xanthene rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C20H17N3O4/c1-22-16(11-17(24)23(2)20(22)26)21-19(25)18-12-7-3-5-9-14(12)27-15-10-6-4-8-13(15)18/h3-11,18H,1-2H3,(H,21,25)

InChI Key

SGIASCCTFOWOLZ-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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